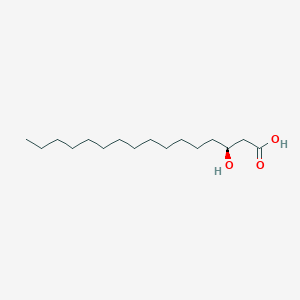
Lithium-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium-7 is a primordial nuclide that was largely created during the Big Bang. A smaller percentage comes from the spallation of other nuclides under the influence of cosmic rays . Earth’s Lithium deposits are made up of two isotopes: this compound, with an average of 95.15%, makes up the much larger proportion .
Synthesis Analysis
A novel this compound quantitative NMR (qNMR) method to analyze lithium was developed to determine the lithium content in real brine samples using benchtop NMR instruments . The method was validated, and limits of detection and quantification of 40 and 100 ppm, respectively, were determined .
Molecular Structure Analysis
This compound is a stable isotope of the chemical element Lithium, which, in addition to the element-specific 3 protons, has 4 neutrons in the atomic nucleus, resulting in the mass number 7 . The NMR spectroscopy of lithium is based on two different quadrupolar nuclei, of which this compound (95.15%) is much more common in natural samples than the nuclide lithium-6 .
Chemical Reactions Analysis
This compound qNMR as a method to quantify lithium content in brines using benchtop NMR . For each LLZOM reaction with Li metal, all possible product phases, including ternary compounds (Li–O–Zr, Li–O–M, La–Zr–O, La–M–O), binary compounds (Li–O, Zr–O, La–O, M–O, Zr–M), and simple substances (Zr, M) are considered .
Physical and Chemical Properties Analysis
Lithium is the lightest metal, which occurs in several hard rock types, notably spodumene, and in brines, hence it is often mined in salt lakes, particularly in South America . Lithium has two stable isotopes, Li-6 and Li-7, the latter being 92.5% in nature (hence relative atomic mass of natural lithium of 6.94) .
Wissenschaftliche Forschungsanwendungen
Lithium-7 in Magnetic Resonance Imaging
This compound has been utilized in advanced magnetic resonance imaging (MRI) studies. A notable application is in the study of bipolar disorder, where this compound MRI at 7T technology was used to examine the distribution of lithium in the brain. This approach provided insights into the heterogeneity of brain lithium distribution and its correlation with plasma concentrations, specifically highlighting significant accumulation in the left hippocampus, a region crucial for emotion processing and regulation (Stout et al., 2020).
Lithium Chloride's Role in Cancer Research
Research on lithium chloride, a compound of lithium, has explored its impact on cancer cells. A study on human breast cancer cells (MCF-7) demonstrated that lithium chloride exerts a biphasic dose-dependent effect. At lower concentrations, it promoted cell survival by regulating apoptosis-related proteins, while at higher concentrations, it induced apoptosis (Suganthi et al., 2012).
Lithium-Induced Oxidative Damage and Inflammation
Lithium's impact on oxidative stress and inflammation has been examined, particularly in the context of its cardio-toxic side effects. A study found that lithium induces oxidative damage and inflammation in the rat heart. Interestingly, grape seed and skin extract was observed to mitigate these effects, especially at lower therapeutic doses of lithium (Mezni et al., 2017).
Lithium's Neuroprotective Effects
Several studies have focused on lithium's neuroprotective properties. Chronic lithium treatment has been found to protect neurons in the central nervous system against excitotoxicity, an effect attributed to the inhibition of N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx (Nonaka et al., 1998). Additionally, lithium's role in neurodegenerative disorders like Alzheimer's disease and its potential neurotoxic or neuroprotective long-term consequences have been a subject of extensive research (Fountoulakis et al., 2008).
Lithium in Cardiovascular Research
Studies have also investigated lithium's impact on cardiovascular health. For example, research on the cardiohemodynamic and electrophysiological effects of lithium carbonate in dogs showed that it may inhibit Na+ and K+ channels, potentially explaining its arrhythmogenic effects and other electrocardiographic changes observed clinically (Goto et al., 2018).
Wirkmechanismus
Safety and Hazards
Lithium-ion batteries are the most widespread portable energy storage solution, but there are growing concerns regarding their safety . It is recommended to remove lithium-powered devices and batteries from chargers when they are fully charged, store devices and batteries in fire-resistant containers and in cool, dry locations .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
lithium-7 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li/i1+0 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXSMMKQMYFTQS-IGMARMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[7Li] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
7.01600343 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13982-05-3 |
Source


|
| Record name | 13982-05-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,4E,6E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-8-methyldeca-2,4,6-trienamide](/img/structure/B1249463.png)

![methyl (2S)-2-[[(2S,3Z,5S,6E,8R)-8-amino-2-benzyl-5-propan-2-yl-9-sulfanylnona-3,6-dienoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1249466.png)
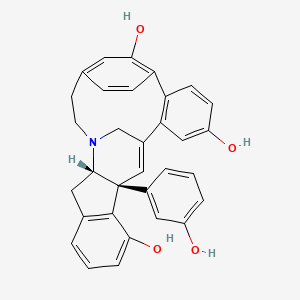

![(3S)-3-[(2R)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione](/img/structure/B1249469.png)
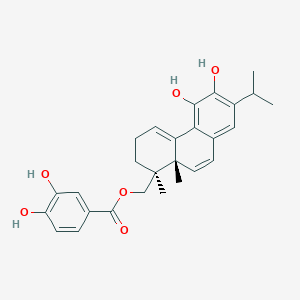
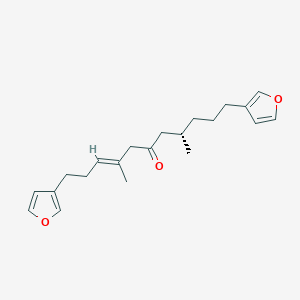
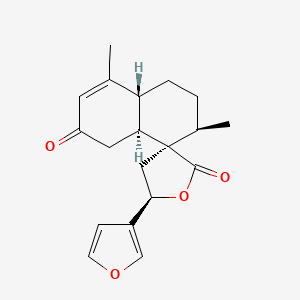


![(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B1249483.png)
